![molecular formula C13H20Br2N4OSi B11826137 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms, a tert-butyldimethylsilyl group, and a triazolo[1,5-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps. One common approach includes the following steps:
Formation of the triazolo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-butyldimethylsilyl group: This step involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed using reagents like tetra-n-butylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Bromination: Bromine or NBS in solvents like dichloromethane.
Silylation: TBDMS-Cl in the presence of imidazole or pyridine.
Deprotection: TBAF in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while deprotection reactions yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The bromine atoms and the triazolo[1,5-a]pyrazine core play a crucial role in its binding affinity and activity. The compound may inhibit or activate specific pathways depending on its structural features and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
Uniqueness
6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of both bromine atoms and a tert-butyldimethylsilyl group, which confer distinct chemical properties and reactivity. Its triazolo[1,5-a]pyrazine core also differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H20Br2N4OSi |
|---|---|
Peso molecular |
436.22 g/mol |
Nombre IUPAC |
tert-butyl-[(6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20Br2N4OSi/c1-8-10(14)17-11(15)12-16-9(18-19(8)12)7-20-21(5,6)13(2,3)4/h7H2,1-6H3 |
Clave InChI |
NWEKESMWMKLASP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=NC(=NN12)CO[Si](C)(C)C(C)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


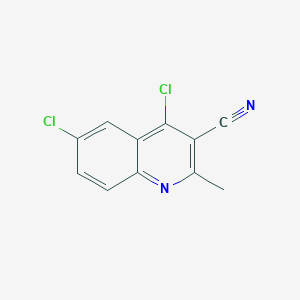
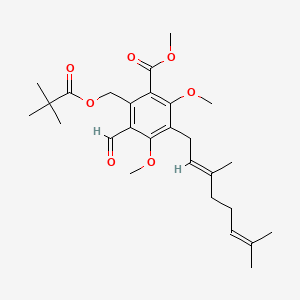

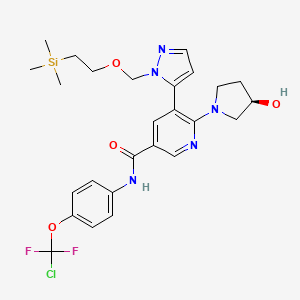
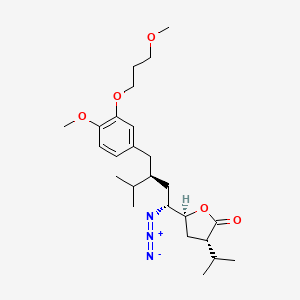
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

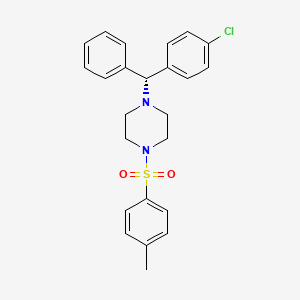
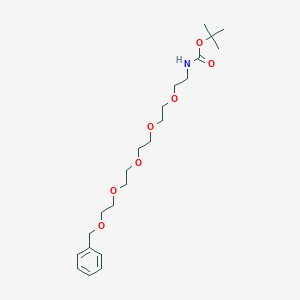

![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
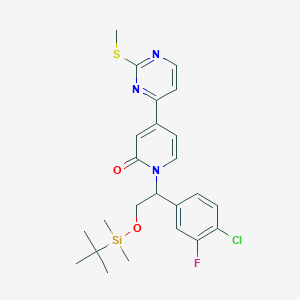
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)

